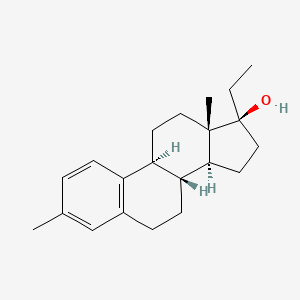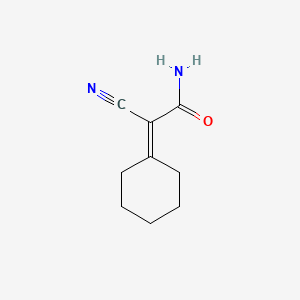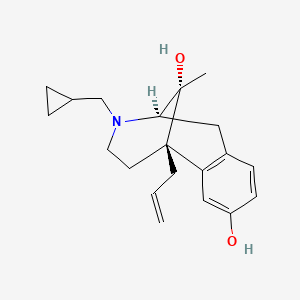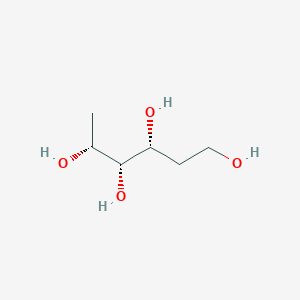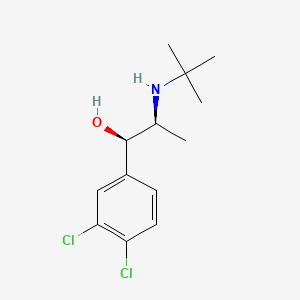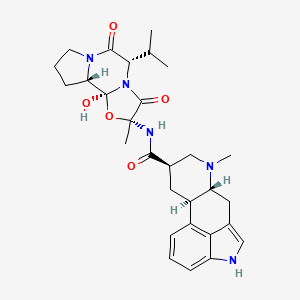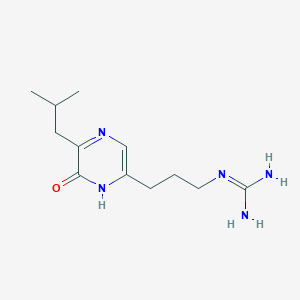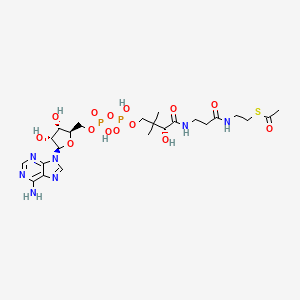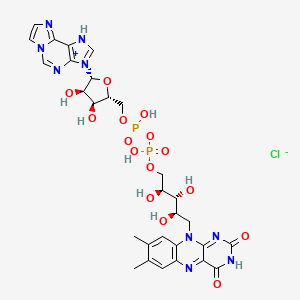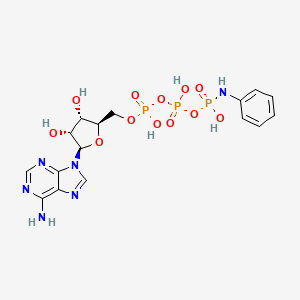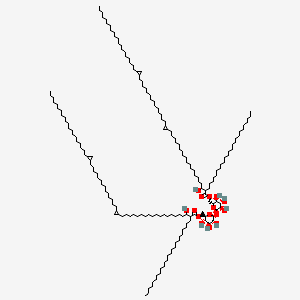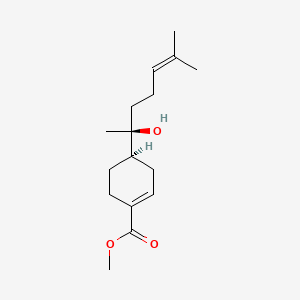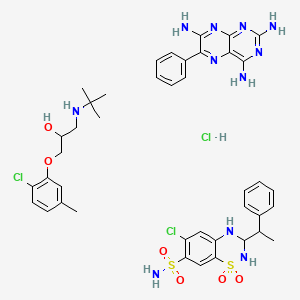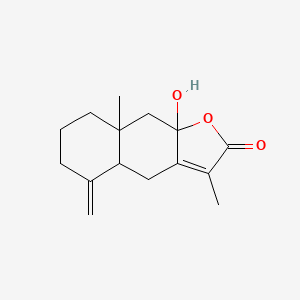![molecular formula C25H25N5O2 B1197081 13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B1197081.png)
13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-23602 is a member of pyrroles.
Scientific Research Applications
Chemical Reactivity and Synthesis
Regioselective Addition Reactions : Studies on related compounds, like N-(4-Thiocyanatophenyl)glycine, show a tendency for regioselective additions, resulting in various isomers of adducts. This kind of reactivity is crucial for designing specific molecular architectures in synthetic chemistry (Ortiz et al., 2009).
Reactions with Nucleophilic Reagents : Similar chemical structures exhibit high susceptibility to reactions with various nucleophilic reagents, indicating potential for creating diverse derivatives for further study and application (Yamato et al., 1980).
Polymerization and Material Science
- Homo- and Copolymerization Potential : The compound's analogs are involved in polymerization reactions, like homo- and copolymerization with ethylene, which suggests potential applications in material science for creating novel polymers (Tsutsui et al., 1989).
Synthetic Methodology
Complex Synthesis Techniques : The compound's related structures are synthesized through complex pathways, involving steps like Pictet–Spengler condensation, indicating the potential complexity and versatility in synthesizing derivatives of this compound (Magnus et al., 2002).
Synthesis of Analogues : Studies on fluorinated retinoic acids and their analogues highlight the potential for synthesizing a range of structurally diverse analogues, which could include derivatives of this compound (Lovey & Pawson, 1981).
Pharmacology and Drug Design
- Antimitotic Agent Research : Research on structurally similar compounds shows their application as antimitotic agents, suggesting potential pharmacological applications in drug design (Temple & Rener, 1992).
Antimicrobial Activity
- Synthesis for Antimicrobial Activity : Derivatives of similar structures have been synthesized and tested for antimicrobial activities, indicating the possibility of this compound or its derivatives being explored for antimicrobial properties (Bektaş et al., 2007).
Molecular Structure Analysis
- Molecular Structure Determination : The compound's analogs have been structurally characterized, which is crucial for understanding molecular interactions and potential applications in materials science or pharmacology (Burgess et al., 1998).
properties
Product Name |
13-(3-Ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
|---|---|
Molecular Formula |
C25H25N5O2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
13-(3-ethoxypropyl)-14-methyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C25H25N5O2/c1-4-32-15-7-14-29-17(3)26-23-21(25(29)31)22-24(28-20-9-6-5-8-19(20)27-22)30(23)18-12-10-16(2)11-13-18/h5-6,8-13H,4,7,14-15H2,1-3H3 |
InChI Key |
RVSHAXBUAZBZIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



